molecular formula C17H14N4O3S2 B11182902 N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B11182902
M. Wt: 386.5 g/mol
InChI Key: YMTIVLKZLXOSIJ-UHFFFAOYSA-N
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Description

N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,3,4-thiadiazole ring, along with the nitrophenyl and phenylacetamide groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-nitrobenzyl chloride with potassium thiocyanate to form the corresponding thiocyanate derivative. This intermediate is then reacted with hydrazine hydrate to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different biological activities.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminophenyl derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

    Acylation: The phenylacetamide group can undergo further acylation reactions to form more complex derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-PHENYLACETAMIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential biomolecules in bacteria and fungi .

Comparison with Similar Compounds

N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-PHENYLACETAMIDE is unique due to its specific combination of functional groups and the presence of the 1,3,4-thiadiazole ring. Similar compounds include:

These compounds share the 1,3,4-thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C17H14N4O3S2/c22-15(10-12-5-2-1-3-6-12)18-16-19-20-17(26-16)25-11-13-7-4-8-14(9-13)21(23)24/h1-9H,10-11H2,(H,18,19,22)

InChI Key

YMTIVLKZLXOSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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